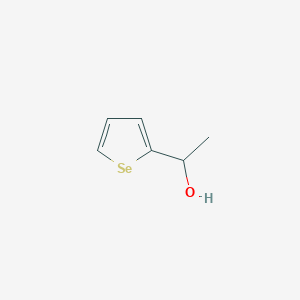

1-(Selenophen-2-yl)ethanol

Descripción

Overview of Selenophene (B38918) Heterocyclic Chemistry and its Distinctive Features

Selenophenes are five-membered heterocyclic aromatic compounds containing a selenium atom, analogous to thiophene (B33073) and furan (B31954). capes.gov.brbenthamdirect.com The chemistry of selenophenes is characterized by their aromaticity, arising from the interaction of the p-electrons of the carbon-carbon double bonds with a lone pair of electrons from the selenium atom. benthamdirect.com This electronic structure imparts a reactivity profile that allows for various chemical transformations.

Recent years have seen the development of numerous synthetic methodologies to create functionalized selenophene rings under milder and more efficient conditions. chim.it Selenophenes exhibit reactivity in electrophilic substitution reactions, which typically occur more readily at the α-position (adjacent to the selenium atom) than the β-position. benthamdirect.com Furthermore, the selenium atom can be oxidized to form a 1,1-dioxide, altering the ring's electronic properties and reactivity. benthamdirect.com

The unique properties of selenophenes have led to their growing interest as building blocks in materials science, with potential applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. chim.itontosight.aimdpi.com

Strategic Importance of Alcohols in Selenophene Functionalization

The introduction of functional groups onto the selenophene ring is a key strategy for modifying its properties and developing new applications. Alcohols, in particular, serve as versatile synthetic handles for the functionalization of selenophenes.

The hydroxyl group in compounds like 1-(selenophen-2-yl)ethanol can be a precursor for a wide range of other functional groups. For instance, propargyl alcohols containing selanylalkene substituents have been utilized in electrophilic cyclization reactions to form 3-iodo-selenophenes. chim.it In these reactions, various alcohols can act as nucleophiles, leading to a diverse array of substituted selenophenes. chim.it

Furthermore, the synthesis of 3-(butylselanyl)-4-alkoxyselenophenes has been achieved using aliphatic alcohols as both the solvent and nucleophile in reactions with 1,3-diynes and dibutyl diselenide. mdpi.com This highlights the direct role of alcohols in constructing the functionalized selenophene core. The reactivity in these syntheses can be influenced by steric effects of the alcohol's alkyl chain. mdpi.com

Rationale for In-depth Academic Investigation of 1-(Selenophen-2-yl)ethanol

The academic interest in 1-(selenophen-2-yl)ethanol stems from its position as a fundamental building block and a model compound for studying the properties and reactivity of substituted selenophenes. As a chiral secondary alcohol, it offers opportunities for investigations into stereoselective synthesis and reactions, a significant area within organoselenium chemistry. benthamdirect.com

The study of such derivatives contributes to a deeper understanding of structure-property relationships in organoselenium compounds. For example, research into the antioxidant properties of selenophene derivatives has shown that the introduction of certain functional groups can significantly enhance their antiradical capacity. nih.govmdpi.com Investigating the chemical behavior of 1-(selenophen-2-yl)ethanol provides valuable data for the rational design of new selenophene-based materials and molecules with specific functions.

Scope and Objectives of Research Endeavors Pertaining to the Compound

Research concerning 1-(selenophen-2-yl)ethanol and related structures is multifaceted, with objectives spanning fundamental chemistry to potential applications. A primary objective is the development of efficient and selective synthetic routes to this and other functionalized selenophenes. mdpi.comnih.gov This includes exploring various catalytic systems and reaction conditions to maximize yields and control regioselectivity and stereoselectivity.

Another key research area is the detailed characterization of the compound's physical and chemical properties. This involves spectroscopic analysis and the study of its reactivity in various chemical transformations. For example, understanding how the ethanol (B145695) substituent influences the electronic properties of the selenophene ring is crucial for predicting its behavior in different chemical environments.

Furthermore, research aims to explore the utility of 1-(selenophen-2-yl)ethanol as a precursor for more complex molecules. This includes its use in polymerization reactions to create novel conducting polymers or its incorporation into larger molecular frameworks for materials science applications. metu.edu.trmetu.edu.tr The overarching goal is to expand the library of well-characterized selenophene derivatives, thereby broadening the scope of organoselenium chemistry and enabling the development of new technologies. cardiff.ac.uk

Propiedades

Fórmula molecular |

C6H8OSe |

|---|---|

Peso molecular |

175.10 g/mol |

Nombre IUPAC |

1-selenophen-2-ylethanol |

InChI |

InChI=1S/C6H8OSe/c1-5(7)6-3-2-4-8-6/h2-5,7H,1H3 |

Clave InChI |

SJNNGJABYGSZML-UHFFFAOYSA-N |

SMILES canónico |

CC(C1=CC=C[Se]1)O |

Origen del producto |

United States |

Advanced Synthetic Methodologies and Chemical Transformations for 1 Selenophen 2 Yl Ethanol

Retrosynthetic Dissection and Precursor Analysis of the 1-(Selenophen-2-yl)ethanol Scaffold

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. The primary disconnections for 1-(Selenophen-2-yl)ethanol involve the carbon-carbon bond between the selenophene (B38918) ring and the ethanol (B145695) moiety, and the carbon-oxygen bond of the alcohol.

Two principal retrosynthetic pathways emerge from this analysis:

Pathway A: C-C Bond Disconnection. This approach disconnects the bond between the selenophene C2 carbon and the adjacent carbinol carbon. This leads to a selenophene-based nucleophile (e.g., selenophen-2-yllithium or selenophen-2-ylmagnesium bromide) and an electrophilic two-carbon synthon, such as acetaldehyde (B116499). Alternatively, a disconnection can be envisioned where an electrophilic selenophene species, like selenophene-2-carbaldehyde, reacts with a methyl nucleophile (e.g., methylmagnesium bromide).

Pathway B: C=O Bond Transformation. This strategy involves a functional group interconversion (FGI) of the secondary alcohol to a ketone. This retrosynthetic step points to 2-acetylselenophene as a key precursor. The synthesis of the target alcohol can then be achieved through the reduction of this ketone. This pathway is particularly attractive for enantioselective syntheses, as numerous catalytic asymmetric reduction methods are available.

The precursors identified through this analysis, namely selenophene, 2-bromoselenophene (B187646), selenophene-2-carbaldehyde, and 2-acetylselenophene, are the foundational starting points for the synthetic routes discussed in the subsequent sections.

Reductive Synthesis from Selenophene-2-carbaldehyde and Related Carbonyl Precursors

The reduction of a carbonyl group is a fundamental and widely employed transformation in organic synthesis. For the preparation of 1-(Selenophen-2-yl)ethanol, the reduction of 2-acetylselenophene is the most direct approach.

Stereoselective and Enantioselective Reduction Strategies

The synthesis of enantiomerically pure 1-(Selenophen-2-yl)ethanol necessitates the use of stereoselective reduction methods. One of the most powerful techniques for achieving this is the Corey-Bakshi-Shibata (CBS) reduction. This method utilizes a chiral oxazaborolidine catalyst to mediate the enantioselective reduction of prochiral ketones with a borane (B79455) source, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF) or borane dimethyl sulfide (B99878) (BMS).

Catalytic Asymmetric Hydrogenation Pathways

Catalytic asymmetric hydrogenation is another premier method for the enantioselective reduction of ketones. This technique employs a chiral transition metal catalyst, typically based on ruthenium, rhodium, or iridium, to deliver hydrogen gas to the carbonyl group with high stereocontrol.

A prominent example of a highly effective catalyst system for the asymmetric hydrogenation of heteroaromatic ketones is a ruthenium(II) complex bearing a chiral diphosphine ligand, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), and a chiral diamine ligand. While direct studies on 2-acetylselenophene are scarce, research on the analogous substrate, 2-acetylthiophene (B1664040), provides valuable insights. The asymmetric hydrogenation of 2-acetylthiophene using a catalyst system composed of Ru(II), (S,S)-1,2-bis((diphenylphosphino)methyl)cyclohexane, and (R,R)-1,2-diphenylethylenediamine ((R,R)-DPEN) has been shown to produce the corresponding (R)-1-(thiophen-2-yl)ethanol with high enantioselectivity.

Table 1: Asymmetric Hydrogenation of 2-Acetylthiophene

| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) |

| Ru(II)/(S,S)-ligand/(R,R)-DPEN | 2-Acetylthiophene | (R)-1-(Thiophen-2-yl)ethanol | >90% |

This result strongly suggests that a similar catalytic system could be successfully applied to the asymmetric hydrogenation of 2-acetylselenophene to afford enantiomerically enriched 1-(Selenophen-2-yl)ethanol. acs.org

Asymmetric transfer hydrogenation offers an alternative to using high-pressure hydrogen gas. This method utilizes a hydrogen donor, such as isopropanol (B130326) or formic acid, in the presence of a chiral transition metal catalyst. Ruthenium complexes with chiral ligands like TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) are highly effective for the asymmetric transfer hydrogenation of a wide range of ketones.

Organometallic Routes to 1-(Selenophen-2-yl)ethanol and its Derivatives

Organometallic reagents are indispensable tools for the formation of carbon-carbon bonds. The synthesis of 1-(Selenophen-2-yl)ethanol can be efficiently achieved through the reaction of a selenophene-based organometallic nucleophile with an appropriate electrophile.

Utilization of Selenophenyllithium Reagents and their Analogues

Organolithium reagents are highly reactive nucleophiles that can be prepared by direct lithiation of an acidic proton or by halogen-metal exchange. Selenophene can be deprotonated at the C2 position using a strong base like n-butyllithium (n-BuLi) to generate selenophen-2-yllithium. This highly nucleophilic species can then react with an electrophile such as acetaldehyde to form the lithium alkoxide of 1-(Selenophen-2-yl)ethanol. Subsequent aqueous workup protonates the alkoxide to yield the final alcohol product.

Alternatively, 2-bromoselenophene can be converted to selenophen-2-yllithium via halogen-metal exchange with an organolithium reagent like n-BuLi or t-BuLi at low temperatures. This method is often preferred when the starting material is the halogenated heterocycle.

Grignard and Related Organometallic Additions to Selenophene-2-aldehydes

Grignard reagents are another class of powerful organometallic nucleophiles that are widely used in organic synthesis. 2-Selenophenylmagnesium bromide can be prepared by the reaction of 2-bromoselenophene with magnesium metal in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF).

This Grignard reagent can then be reacted with acetaldehyde in a nucleophilic addition reaction to form the magnesium alkoxide of 1-(Selenophen-2-yl)ethanol. Similar to the organolithium route, an acidic workup is required to furnish the desired alcohol. The thiophene (B33073) analog, 2-thienylmagnesium bromide, is commercially available as a solution in THF and is known to react with aldehydes to produce the corresponding 1-(thiophen-2-yl)carbinols. sigmaaldrich.com

An alternative, albeit less common, approach involves the reaction of selenophene-2-carbaldehyde with a methyl Grignard reagent, such as methylmagnesium bromide. This reaction would also yield 1-(Selenophen-2-yl)ethanol after acidic workup.

Cross-Coupling Reactions for the Construction of Selenophenylethanol Architectures

While direct cross-coupling to form the 1-hydroxyethyl group on a selenophene ring is not a standard transformation, modern cross-coupling strategies can be effectively employed to construct the necessary carbon framework, which can then be readily converted to the target alcohol. These methods offer a powerful alternative to traditional organometallic addition reactions, often with milder conditions and broader functional group tolerance.

One prominent approach involves the palladium-catalyzed Suzuki cross-coupling reaction to introduce a two-carbon unit onto the selenophene core. For instance, 2-bromoselenophene can be coupled with a suitable boron-containing reagent, such as a protected acetaldehyde equivalent or a vinylboronate ester. The resulting coupled product can then be transformed into 1-(selenophen-2-yl)ethanol. A hypothetical, yet highly plausible, synthetic sequence could involve the Suzuki coupling of 2-bromoselenophene with a vinylboronate ester, followed by hydroboration-oxidation to yield the desired alcohol.

Another powerful cross-coupling reaction that can be envisioned for this purpose is the Sonogashira coupling. This reaction would involve the coupling of a halo-selenophene, such as 2-iodoselenophene, with a protected propargyl alcohol derivative. The resulting alkynylselenophene could then be selectively reduced to the corresponding saturated alcohol.

While specific examples in the literature detailing these exact pathways for 1-(selenophen-2-yl)ethanol are not abundant, the principles are well-established in organic synthesis for other heterocyclic systems. The efficiency of these cross-coupling approaches is highly dependent on the choice of catalyst, ligands, base, and solvent. Modern palladium catalysts with sophisticated phosphine (B1218219) ligands have shown remarkable activity for the coupling of heteroaryl halides.

Comparative Analysis of Synthetic Efficiency, Yields, and Stereocontrol

The synthesis of 1-(selenophen-2-yl)ethanol can be approached through several distinct methodologies, each with its own set of advantages and disadvantages regarding efficiency, yield, and the ability to control stereochemistry. A comparative analysis of three primary methods—organometallic addition to an aldehyde, and asymmetric reduction of a ketone—highlights these differences.

Organometallic Addition to 2-Formylselenophene

A direct and classical approach to 1-(selenophen-2-yl)ethanol involves the addition of a methyl organometallic reagent, such as methylmagnesium bromide (Grignard reagent) or methyllithium, to 2-formylselenophene. This method is generally efficient and proceeds with high conversion to the desired secondary alcohol.

A variation of this approach involves the reaction of 2-lithiated selenophene with acetaldehyde. Studies have shown that the reaction of lithiated selenophenes with aldehydes can provide the corresponding secondary alcohols in good yields, typically ranging from 68% to 73%. This method is straightforward and utilizes readily available starting materials. However, in its basic form, it produces a racemic mixture of the alcohol, offering no stereocontrol.

Asymmetric Reduction of 2-Acetylselenophene

For the synthesis of enantiomerically enriched 1-(selenophen-2-yl)ethanol, the asymmetric reduction of the corresponding ketone, 2-acetylselenophene, is the most effective strategy. Two of the most prominent methods for this transformation are the Corey-Bakshi-Shibata (CBS) reduction and Noyori asymmetric hydrogenation.

The Corey-Bakshi-Shibata (CBS) reduction employs a chiral oxazaborolidine catalyst in the presence of a borane source (e.g., BH₃·THF or BH₃·SMe₂) to achieve highly enantioselective reduction of prochiral ketones. This method is known for its high enantioselectivity (often >95% ee) and predictable stereochemical outcome based on the catalyst's chirality. The reaction is typically fast and can be performed under mild conditions.

Noyori asymmetric hydrogenation utilizes ruthenium catalysts bearing chiral diphosphine ligands (like BINAP) and a diamine, in the presence of hydrogen gas or a hydrogen donor like isopropanol or formic acid. These catalysts are highly efficient, allowing for very low catalyst loadings (high substrate-to-catalyst ratios), and can provide excellent enantioselectivity, often exceeding 99% ee for aryl ketones. The method is also known for its broad substrate scope.

Comparative Summary

To provide a clear comparison, the following table summarizes the key aspects of these synthetic methodologies. The data for asymmetric reductions are based on typical results for aryl heteroaryl ketones, which are close structural analogs of 2-acetylselenophene.

| Method | Precursor | Reagents/Catalyst | Typical Yield | Stereocontrol | Advantages | Disadvantages |

| Organometallic Addition | 2-Formylselenophene or Selenophene | MeMgBr or MeLi; n-BuLi then Acetaldehyde | 68-73% | Racemic | High conversion, simple procedure. | No stereocontrol, requires stoichiometric organometallic reagent. |

| CBS Reduction | 2-Acetylselenophene | Chiral Oxazaborolidine, Borane | High (>90%) | High ee (>95%) | Predictable stereochemistry, mild conditions. | Requires stoichiometric borane, catalyst can be sensitive. |

| Noyori Hydrogenation | 2-Acetylselenophene | Ru-BINAP/Diamine catalyst, H₂ or H-donor | High (>95%) | Excellent ee (>99%) | High catalyst turnover, excellent enantioselectivity. | Requires specialized catalyst and equipment for hydrogenation. |

Chemical Reactivity and Derivatization Studies of 1 Selenophen 2 Yl Ethanol

Reactions Centered on the Secondary Hydroxyl Functionality

The secondary alcohol group is a versatile functional handle for various transformations, including esterification, etherification, oxidation, and nucleophilic substitution.

Esterification and Etherification Reactions for Functional Group Interconversion

The hydroxyl group of 1-(Selenophen-2-yl)ethanol can be readily converted into esters and ethers, which are common strategies for functional group protection or for modifying the molecule's physicochemical properties.

Esterification: This is typically achieved through reaction with carboxylic acids or their more reactive derivatives, such as acyl chlorides or anhydrides. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid), proceeds to form the corresponding ester. rug.nlmasterorganicchemistry.com Using acyl chlorides or anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct, provides a more rapid and often higher-yielding route to ester formation.

Etherification: The Williamson ether synthesis is a classical method to form ethers from alcohols. This process involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide. This alkoxide is then reacted with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in a nucleophilic substitution reaction to yield the desired ether.

| Reagent | Reaction Type | Product |

| Acetic Anhydride / Pyridine | Esterification | 1-(Selenophen-2-yl)ethyl acetate |

| Benzoyl Chloride / Triethylamine | Esterification | 1-(Selenophen-2-yl)ethyl benzoate |

| Sodium Hydride, then Methyl Iodide | Etherification | 2-(1-Methoxyethyl)selenophene |

| Sodium Hydride, then Benzyl Bromide | Etherification | 2-(1-(Benzyloxy)ethyl)selenophene |

Oxidation Reactions and Conversion to Carbonyl and Carboxylic Acid Derivatives

Oxidation of the secondary alcohol functionality in 1-(Selenophen-2-yl)ethanol provides a direct route to the corresponding ketone, 2-acetylselenophene. A variety of oxidizing agents can accomplish this transformation. libretexts.orgbyjus.com

Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are effective for this conversion, typically providing high yields of the ketone with minimal side reactions. libretexts.orgwikipedia.org Stronger oxidizing agents, like chromic acid (H₂CrO₄, often generated in situ from chromium trioxide and sulfuric acid, known as the Jones reagent), also efficiently oxidize secondary alcohols to ketones. libretexts.orgchemguide.co.uk Further oxidation of the resulting ketone to a carboxylic acid is generally not feasible without cleaving carbon-carbon bonds under harsh conditions. The reaction typically stops at the ketone stage because there is no hydrogen atom on the carbonyl carbon to be removed for further oxidation. chemguide.co.uklibretexts.org

| Oxidizing Agent | Solvent | Product | Typical Yield |

| Pyridinium Chlorochromate (PCC) | Dichloromethane | 2-Acetylselenophene | >90% |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone | 2-Acetylselenophene | 85-95% |

| Dess-Martin Periodinane (DMP) | Dichloromethane | 2-Acetylselenophene | >90% |

| Sodium Dichromate / H₂SO₄ | Water/Acetone | 2-Acetylselenophene | 80-90% |

Nucleophilic Substitution Reactions and Formation of Halogenated Analogues

The hydroxyl group of an alcohol is a poor leaving group, but it can be converted into a good leaving group to facilitate nucleophilic substitution. libretexts.orgmasterorganicchemistry.com This allows for the replacement of the -OH group with a halogen, yielding halogenated analogues such as 2-(1-chloroethyl)selenophene or 2-(1-bromoethyl)selenophene.

Common reagents for this transformation include thionyl chloride (SOCl₂) for chlorination and phosphorus tribromide (PBr₃) for bromination. chemguide.co.uk The reaction with thionyl chloride often includes a base like pyridine to neutralize the HCl byproduct. These reactions typically proceed via an Sₙ2 mechanism for primary and some secondary alcohols, or an Sₙ1 mechanism for tertiary and other secondary alcohols that can form stable carbocations. libretexts.orgucsb.edu

| Reagent | Product | Mechanism Tendency |

| Thionyl Chloride (SOCl₂) | 2-(1-Chloroethyl)selenophene | Sₙ2/Sₙi |

| Phosphorus Tribromide (PBr₃) | 2-(1-Bromoethyl)selenophene | Sₙ2 |

| Concentrated HBr / Heat | 2-(1-Bromoethyl)selenophene | Sₙ1/Sₙ2 |

| Concentrated HCl / ZnCl₂ | 2-(1-Chloroethyl)selenophene | Sₙ1/Sₙ2 |

Electrophilic Aromatic Substitution Reactions on the Selenophene (B38918) Ring

The selenophene ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution (SₑAr). nih.gov The 1-hydroxyethyl substituent at the C2 position is an activating, ortho-, para-directing group. In the five-membered selenophene ring, this directs incoming electrophiles primarily to the C5 position.

Common SₑAr reactions include:

Halogenation: Reaction with bromine (Br₂) in a solvent like acetic acid can introduce a bromine atom at the C5 position.

Nitration: Treatment with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂), a precursor for an amino group.

Acylation: Friedel-Crafts acylation, using an acyl chloride (e.g., acetyl chloride) and a Lewis acid catalyst like aluminum chloride (AlCl₃), can introduce an acyl group onto the ring. lkouniv.ac.in

| Reaction | Reagents | Primary Product |

| Bromination | Br₂ in Acetic Acid | 5-Bromo-2-(1-hydroxyethyl)selenophene |

| Nitration | HNO₃ / H₂SO₄ | 5-Nitro-2-(1-hydroxyethyl)selenophene |

| Acylation | CH₃COCl / AlCl₃ | 5-Acetyl-2-(1-hydroxyethyl)selenophene |

Palladium-Catalyzed and Other Transition Metal-Mediated Coupling Reactions

Derivatives of 1-(Selenophen-2-yl)ethanol, particularly its halogenated analogues, are valuable substrates for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions are the most common. researchgate.net

For these reactions to occur, a handle, typically a halide (Br or I) or a triflate, is required on the selenophene ring. For instance, 5-bromo-2-(1-hydroxyethyl)selenophene, synthesized via electrophilic bromination, can be used in various coupling reactions:

Suzuki Coupling: Reaction with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base to form a C-C bond. nih.gov

Heck Reaction: Coupling with an alkene under palladium catalysis to form a new substituted alkene. nih.gov

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with a terminal alkyne to create a C-C bond between the selenophene ring and the alkyne. youtube.com

| Coupling Reaction | Substrate | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki | 5-Bromo-2-(1-hydroxyethyl)selenophene | Phenylboronic Acid | Pd(PPh₃)₄, Na₂CO₃ | 5-Phenyl-2-(1-hydroxyethyl)selenophene |

| Heck | 5-Bromo-2-(1-hydroxyethyl)selenophene | Styrene | Pd(OAc)₂, P(o-tol)₃ | 5-Styryl-2-(1-hydroxyethyl)selenophene |

| Sonogashira | 5-Bromo-2-(1-hydroxyethyl)selenophene | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 5-(Phenylethynyl)-2-(1-hydroxyethyl)selenophene |

Ring-Opening and Rearrangement Reactions Involving the Selenophene Core

The selenophene ring, while aromatic, can undergo ring-opening under specific and often harsh conditions. A common method involves the use of strong organolithium bases, such as n-butyllithium (n-BuLi). nih.govchemistryviews.org The reaction is believed to proceed via deprotonation at the most acidic position (C5), followed by a lithium-selenium exchange that can lead to cleavage of the carbon-selenium bond, ultimately resulting in a ring-opened species. Quenching this intermediate with an electrophile can lead to various acyclic products. The high reactivity of organolithium reagents necessitates careful control of reaction conditions, particularly temperature, to favor simple deprotonation over ring-opening. nih.gov

| Reagent | Conditions | Intermediate Species | Quenching Agent | Final Product Type |

| n-Butyllithium | THF, >0 °C | Ring-opened lithiated species | H₂O | Acyclic seleno-enyne |

| n-Butyllithium | THF, >0 °C | Ring-opened lithiated species | CO₂ then H⁺ | Acyclic carboxylic acid |

Polymerization and Oligomerization Initiated from 1-(Selenophen-2-yl)ethanol Moieties

A thorough review of scientific databases and research publications indicates that there is currently no specific research focused on the polymerization or oligomerization initiated directly from 1-(selenophen-2-yl)ethanol moieties. The potential for the hydroxyl group of 1-(selenophen-2-yl)ethanol to act as an initiator for polymerization, for instance in ring-opening polymerizations of cyclic esters or ethers, remains an unexplored area of investigation. Similarly, the derivatization of the ethanol (B145695) group to create a polymerizable monomer, followed by its subsequent polymerization or oligomerization, is not described in the available literature.

Consequently, no data on reaction conditions, catalysts, resulting polymer structures, molecular weights, or polydispersity indices can be provided for polymerization or oligomerization processes initiated from this specific compound. This represents a gap in the current understanding of selenophene-based polymer chemistry and suggests an opportunity for future research to explore these potential synthetic pathways.

Comprehensive Spectroscopic and Structural Elucidation of 1 Selenophen 2 Yl Ethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atomistic Connectivity and Configuration

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 1-(Selenophen-2-yl)ethanol, a combination of one-dimensional (¹H, ¹³C, ⁷⁷Se) and two-dimensional (2D) NMR experiments delivers a complete structural assignment.

The ¹H NMR spectrum of 1-(Selenophen-2-yl)ethanol is expected to display distinct signals corresponding to the protons of the selenophene (B38918) ring and the ethanol (B145695) side chain. The selenophene ring protons typically appear in the aromatic region (δ 6.5-8.0 ppm). Based on data for the parent selenophene molecule, the proton at position 5 (H-5) and the proton at position 3 (H-3) are expected at the downfield end of this region, while the proton at position 4 (H-4) appears further upfield.

The ethanol side chain gives rise to three distinct signals:

A quartet for the methine proton (-CHOH), resulting from coupling to the three methyl protons.

A doublet for the three methyl protons (-CH₃), due to coupling with the single methine proton.

A broad singlet for the hydroxyl proton (-OH), which may or may not show coupling depending on the solvent and concentration.

The expected coupling constants (J-values) provide critical information about the connectivity. A typical vicinal coupling constant (³JHH) of approximately 6.5 Hz is expected between the methine and methyl protons of the ethanol group. The coupling constants between the selenophene ring protons are characteristic of the 2-substituted pattern.

Table 1: Predicted ¹H NMR Data for 1-(Selenophen-2-yl)ethanol in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-5 (Selenophene) | ~7.9 | Doublet of doublets | J₅,₄ ≈ 5.5, J₅,₃ ≈ 1.3 |

| H-3 (Selenophene) | ~7.2 | Doublet of doublets | J₃,₄ ≈ 3.7, J₃,₅ ≈ 1.3 |

| H-4 (Selenophene) | ~7.0 | Doublet of doublets | J₄,₅ ≈ 5.5, J₄,₃ ≈ 3.7 |

| -CHOH (Ethanol) | ~5.1 | Quartet | JCH,CH₃ ≈ 6.5 |

| -OH (Ethanol) | ~2.0 | Broad Singlet | - |

Note: Predicted values are based on data from analogous compounds such as 1-(furan-2-yl)ethanol (B57011) and selenophene.

The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals, corresponding to the four carbon atoms of the selenophene ring and the two carbons of the ethanol side chain. The carbon atom attached to the selenium (C-2) and the C-5 carbon are typically the most deshielded among the ring carbons.

Distortionless Enhancement by Polarization Transfer (DEPT) analysis is instrumental in distinguishing between the different types of carbon atoms:

DEPT-135: Shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons are absent. For this molecule, the three CH carbons of the ring, the CH of the side chain, and the CH₃ group would all appear as positive signals.

DEPT-90: Shows only CH signals. This would positively identify the three CH carbons of the selenophene ring and the methine carbon of the ethanol group.

Table 2: Predicted ¹³C NMR and DEPT Analysis for 1-(Selenophen-2-yl)ethanol

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 | DEPT-90 |

|---|---|---|---|

| C-2 (Selenophene) | ~152 | No Signal | No Signal |

| C-5 (Selenophene) | ~130 | Positive | Positive |

| C-3 (Selenophene) | ~128 | Positive | Positive |

| C-4 (Selenophene) | ~127 | Positive | Positive |

| -CHOH (Ethanol) | ~65 | Positive | Positive |

⁷⁷Se NMR spectroscopy provides direct information about the selenium atom's chemical environment. huji.ac.il The ⁷⁷Se nucleus (spin I = 1/2, natural abundance 7.63%) has a very wide chemical shift range, making it highly sensitive to subtle changes in molecular structure. For selenophene and its derivatives, the ⁷⁷Se chemical shift is expected to appear in a characteristic region, typically between 500 and 700 ppm relative to dimethyl selenide (B1212193) (Me₂Se). rsc.org The specific shift for 1-(Selenophen-2-yl)ethanol would confirm the presence of the selenophene ring system. Furthermore, coupling between ⁷⁷Se and adjacent protons or carbons (e.g., JSe-H5, JSe-C2) can sometimes be observed as satellite peaks in ¹H or ¹³C NMR spectra, providing further structural confirmation. huji.ac.il

Two-dimensional NMR experiments are essential for unambiguously connecting the signals observed in the 1D spectra.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Key expected correlations include a cross-peak between the methine (-CHOH) and methyl (-CH₃) protons of the side chain, confirming their connectivity. Additionally, correlations between H-3, H-4, and H-5 would map out the spin system of the selenophene ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. It allows for the definitive assignment of each carbon signal based on the previously assigned proton signals. For example, the proton at δ ~5.1 ppm would show a cross-peak to the carbon at δ ~65 ppm, assigning them as the -CHOH group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for establishing the connectivity between different fragments of the molecule. The most important expected HMBC correlation would be between the methine proton (-CHOH) of the side chain and the C-2 and C-3 carbons of the selenophene ring, unequivocally proving that the ethanol substituent is attached at the C-2 position.

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption (IR) or scattering (Raman) of light corresponding to molecular vibrations.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong, broad absorption band in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group, broadened by hydrogen bonding. Other key absorptions include C-H stretching vibrations (aromatic C-H just above 3000 cm⁻¹ and aliphatic C-H just below 3000 cm⁻¹), the C-O stretching vibration around 1050-1150 cm⁻¹, and various C=C stretching and bending modes for the selenophene ring in the fingerprint region (below 1600 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information. The selenophene ring vibrations are often strong in the Raman spectrum. The symmetric C-H stretching modes of the alkyl group also typically produce strong Raman signals. The O-H stretch is generally a weak band in Raman spectroscopy.

Table 3: Key Expected Vibrational Frequencies for 1-(Selenophen-2-yl)ethanol

| Functional Group | Vibration Type | Expected IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) |

|---|---|---|---|

| -OH | O-H Stretch | 3400-3200 (Broad, Strong) | Weak |

| Aromatic C-H | C-H Stretch | ~3100 (Medium) | Strong |

| Aliphatic C-H | C-H Stretch | 2980-2850 (Medium-Strong) | Strong |

| Aromatic C=C | C=C Stretch | 1600-1450 (Medium) | Strong |

| -CH₃, -CH- | C-H Bend | 1470-1350 (Medium) | Medium |

| C-O | C-O Stretch | 1150-1050 (Strong) | Weak |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern under ionization.

For 1-(Selenophen-2-yl)ethanol (C₆H₈OSe), the molecular ion peak (M⁺˙) would be observed. A crucial diagnostic feature is the characteristic isotopic pattern of selenium, which has several naturally occurring isotopes (notably ⁷⁶Se, ⁷⁷Se, ⁷⁸Se, ⁸⁰Se, and ⁸²Se). The most abundant isotope is ⁸⁰Se, so the most intense peak in the molecular ion cluster would correspond to the molecule containing ⁸⁰Se.

Common fragmentation pathways in electron ionization (EI) mass spectrometry for this molecule are expected to include:

Loss of a methyl group ([M-CH₃]⁺): Cleavage of the C-C bond next to the oxygen atom would yield a stable, resonance-delocalized cation.

Loss of water ([M-H₂O]⁺˙): Dehydration is a common fragmentation pathway for alcohols.

Formation of the selenophen-2-yl)methyl cation: Cleavage of the bond between the methine carbon and the ring would lead to the formation of a stable [C₅H₅Se]⁺ fragment.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| 1-(Selenophen-2-yl)ethanol |

| Selenophene |

| 1-(Furan-2-yl)ethanol |

X-ray Crystallography for Solid-State Molecular Conformation and Packing (for crystalline derivatives)

For a crystalline derivative of 1-(Selenophen-2-yl)ethanol, X-ray diffraction analysis would be invaluable. The resulting crystal structure would definitively establish the relative orientation of the selenophene ring and the ethanol substituent. Key structural parameters that would be determined include:

Torsion Angle: The dihedral angle between the plane of the selenophene ring and the C-C-O-H plane of the ethanol side chain. This would reveal the preferred conformation of the molecule in the solid state.

Intermolecular Interactions: The presence and geometry of any hydrogen bonds, particularly involving the hydroxyl group, would be identified. The packing arrangement would also highlight any significant intermolecular Se···Se or Se···O/N interactions, which are characteristic of chalcogen bonding and can influence the supramolecular architecture.

While a specific crystal structure for a derivative of 1-(Selenophen-2-yl)ethanol is not readily found in the literature, studies on other chiral heterocyclic alcohols have demonstrated the utility of this technique in confirming absolute stereochemistry (for enantiopure samples) and understanding the packing motifs that can influence physical properties.

Interactive Data Table: Representative Crystallographic Data for a Hypothetical Crystalline Derivative

Below is a hypothetical data table illustrating the kind of information that would be obtained from an X-ray crystallographic study of a derivative of 1-(Selenophen-2-yl)ethanol.

| Parameter | Hypothetical Value | Description |

| Crystal System | Monoclinic | The crystal system describes the symmetry of the unit cell. |

| Space Group | P2₁/c | The space group provides more detailed information about the crystal's symmetry. |

| a (Å) | 9.5 | Unit cell dimension along the a-axis. |

| b (Å) | 12.3 | Unit cell dimension along the b-axis. |

| c (Å) | 8.7 | Unit cell dimension along the c-axis. |

| β (°) | 105.2 | The angle of the b-axis relative to the a-c plane in a monoclinic system. |

| Volume (ų) | 985.4 | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

| Calculated Density (g/cm³) | 1.65 | The theoretical density of the crystal. |

| R-factor | 0.045 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination (if chiral)

1-(Selenophen-2-yl)ethanol possesses a stereocenter at the carbon atom bearing the hydroxyl group, meaning it can exist as a pair of enantiomers, (R)-1-(Selenophen-2-yl)ethanol and (S)-1-(Selenophen-2-yl)ethanol. Chiroptical spectroscopy, particularly circular dichroism (CD) spectroscopy, is an essential tool for studying chiral molecules.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral sample. An achiral molecule will not exhibit a CD spectrum, while enantiomers will show mirror-image spectra. The intensity of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample.

For 1-(Selenophen-2-yl)ethanol, a CD spectrum would be expected to show distinct Cotton effects (positive or negative peaks) corresponding to the electronic transitions of the selenophene chromophore. The position and sign of these Cotton effects are characteristic of the absolute configuration of the enantiomer.

Determination of Enantiomeric Excess:

By comparing the CD spectrum of a sample of unknown enantiomeric purity to the spectrum of a pure enantiomer (a standard), the enantiomeric excess can be quantified. The relationship is given by:

ee (%) = ([α]obs / [α]max) * 100

where [α]obs is the observed specific rotation (or CD signal intensity) of the sample and [α]max is the specific rotation (or CD signal intensity) of the pure enantiomer.

While specific CD data for 1-(Selenophen-2-yl)ethanol is not available, research on other chiral selenophene-containing molecules has demonstrated the sensitivity of CD spectroscopy to the stereochemistry of these systems. The electronic transitions of the selenophene ring, being perturbed by the chiral center, give rise to characteristic CD signals that are valuable for stereochemical assignment.

Interactive Data Table: Expected Chiroptical Data for Enantiomers of 1-(Selenophen-2-yl)ethanol

This table illustrates the type of data that would be obtained from a chiroptical analysis of the enantiomers of 1-(Selenophen-2-yl)ethanol.

| Property | (R)-1-(Selenophen-2-yl)ethanol | (S)-1-(Selenophen-2-yl)ethanol | Description |

| Specific Rotation [α]D | Positive (+) | Negative (-) | The direction of rotation of plane-polarized light at the sodium D-line (589 nm). |

| Major CD Cotton Effect (λ) | ~240-260 nm | ~240-260 nm | The wavelength range where the primary electronic transition of the selenophene chromophore is expected. |

| Sign of Major Cotton Effect | Positive (+) | Negative (-) | The sign of the CD peak, which is opposite for the two enantiomers. |

Advanced Computational and Theoretical Chemistry Investigations of 1 Selenophen 2 Yl Ethanol

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure of 1-(Selenophen-2-yl)ethanol. These methods provide a robust framework for analyzing the distribution of electrons within the molecule and predicting its chemical behavior.

Molecular Orbital Analysis and Electronic Density Distributions

A theoretical DFT study of 1-(Selenophen-2-yl)ethanol would involve the calculation of its molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these frontier orbitals are crucial in determining the molecule's reactivity, with the HOMO indicating the ability to donate electrons and the LUMO representing the ability to accept electrons. The energy gap between the HOMO and LUMO would provide a measure of the molecule's chemical stability and reactivity.

Furthermore, the analysis of electronic density distribution would reveal the regions of high and low electron density within the molecule. This information is vital for understanding chemical bonding and intermolecular interactions.

Electrostatic Potential Surfaces and Reactivity Site Prediction

The calculation of the Molecular Electrostatic Potential (MEP) surface is a powerful tool for predicting the sites of electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing varying potential values. For 1-(Selenophen-2-yl)ethanol, regions of negative potential, typically around the selenium and oxygen atoms, would indicate likely sites for electrophilic attack. Conversely, regions of positive potential, often associated with hydrogen atoms, would be susceptible to nucleophilic attack.

Conformational Analysis and Potential Energy Surface Mapping

The presence of a flexible ethanol (B145695) side chain on the rigid selenophene (B38918) ring suggests that 1-(Selenophen-2-yl)ethanol can exist in multiple conformations. A thorough conformational analysis, performed by systematically rotating the rotatable bonds and calculating the corresponding energies, would identify the most stable conformers.

This analysis would result in a potential energy surface (PES) map, which illustrates the energy of the molecule as a function of its geometry. The minima on the PES correspond to stable conformers, while the saddle points represent the transition states between them. Understanding the conformational landscape is essential for interpreting experimental data and predicting the molecule's behavior in different environments.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling can be employed to investigate the mechanisms of reactions involving 1-(Selenophen-2-yl)ethanol. By calculating the energies of reactants, products, and potential transition states, it is possible to map out the entire reaction pathway. This includes identifying the lowest energy path and calculating the activation energy, which is a key determinant of the reaction rate. For instance, the oxidation or dehydration of the ethanol side chain could be modeled to understand the underlying mechanisms and predict the feasibility of such transformations.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic properties. Theoretical calculations can provide valuable insights into the expected Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra of 1-(Selenophen-2-yl)ethanol.

| Spectroscopic Parameter | Predicted Value (Theoretical) | Experimental Value (Hypothetical) |

| ¹H NMR Chemical Shift (ppm) for CH-OH | Value from calculation | Value from experiment |

| ¹³C NMR Chemical Shift (ppm) for C-Se in ring | Value from calculation | Value from experiment |

| IR Stretching Frequency (cm⁻¹) for O-H | Value from calculation | Value from experiment |

| UV-Vis λmax (nm) | Value from calculation | Value from experiment |

Aromaticity Analysis of the Selenophene Ring in the Context of Side-Chain Substitution

The aromaticity of the selenophene ring is a key feature influencing its chemical properties. The introduction of the 1-ethanol substituent at the 2-position can modulate this aromaticity. The aromaticity of five-membered heterocycles like selenophene is understood to decrease in the order of furan (B31954) > thiophene (B33073) > selenophene. molaid.com This trend is attributed to factors such as the increasing size of the heteroatom and the less effective overlap between the lone pair orbitals of the heteroatom and the p-orbitals of the carbon atoms in the ring. molaid.com

Computational methods provide various indices to quantify aromaticity, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). A computational study on 1-(Selenophen-2-yl)ethanol would involve calculating these indices for the substituted selenophene ring and comparing them to unsubstituted selenophene. This comparison would reveal the extent to which the electron-donating or -withdrawing nature of the 1-ethanol side chain perturbs the π-electron system of the ring, thereby affecting its aromatic character. The substituent can influence the bond length uniformity within the ring, which is a key indicator of aromaticity.

Emerging Research Applications and Advanced Materials Science Involving 1 Selenophen 2 Yl Ethanol

Utilization as a Versatile Synthetic Building Block in Complex Molecule Synthesis

The chemical structure of 1-(Selenophen-2-yl)ethanol offers two primary sites for synthetic modification: the hydroxyl group and the selenophene (B38918) ring. The hydroxyl moiety can undergo typical alcohol reactions such as oxidation, esterification, and etherification, allowing for its incorporation into larger molecular frameworks. For instance, oxidation would yield 2-acetylselenophene, a key precursor for various derivatives. Esterification or etherification can be employed to append a variety of functional groups or to link the molecule to other substrates.

The selenophene ring itself is amenable to electrophilic substitution, primarily at the 5-position, and can be lithiated to generate nucleophilic species for carbon-carbon bond formation. nih.gov This reactivity allows for the elaboration of the selenophene core, leading to the synthesis of complex polysubstituted selenophenes. Although specific examples detailing the use of 1-(Selenophen-2-yl)ethanol in complex molecule synthesis are not abundant in the current literature, the known reactivity of both the alcohol and the selenophene ring points to its potential as a versatile building block. For example, the reactivity of 2,5-disubstituted-3-(organoseleno)-selenophenes has been explored, where lithiation followed by reaction with aldehydes afforded secondary alcohols, demonstrating the utility of such functionalized selenophenes in synthesis. mdpi.com

Table 1: Potential Synthetic Transformations of 1-(Selenophen-2-yl)ethanol

| Reaction Type | Reagents and Conditions | Potential Product |

| Oxidation | PCC, CH₂Cl₂ | 2-Acetylselenophene |

| Esterification | Acyl chloride, pyridine (B92270) | 1-(Selenophen-2-yl)ethyl ester |

| Etherification | Alkyl halide, NaH | 1-(Selenophen-2-yl)ethyl ether |

| Electrophilic Bromination | NBS, CCl₄ | 1-(5-Bromoselenophen-2-yl)ethanol |

| Lithiation/Alkylation | n-BuLi, then R-X | 1-(5-Alkylselenophen-2-yl)ethanol |

Development as a Chiral Auxiliary or Ligand Precursor in Asymmetric Catalysis

Chiral alcohols are fundamental precursors for the synthesis of chiral ligands and auxiliaries used in asymmetric catalysis. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org While 1-(Selenophen-2-yl)ethanol has not been explicitly reported as a chiral auxiliary, its structure is analogous to other heteroaryl ethanols that have been investigated in this context.

Enantiomerically pure 1-(Selenophen-2-yl)ethanol, which could potentially be obtained through asymmetric reduction of 2-acetylselenophene or enzymatic resolution, could be derivatized to serve as a chiral auxiliary. For example, esterification with a prochiral dicarboxylic acid would allow for diastereoselective reactions on the acid moiety.

More significantly, chiral 1-(Selenophen-2-yl)ethanol can serve as a precursor to chiral ligands for transition metal-catalyzed asymmetric reactions. nih.gov The selenophene ring can act as a coordinating heteroatom, and the hydroxyl group provides a handle for further modification to introduce other coordinating groups, such as phosphines or amines. The development of such P,N or S,N-type ligands is a vibrant area of research in asymmetric catalysis. nih.gov The synthesis of chiral ligands based on other heterocycles, such as pseudoephenamine, has demonstrated the utility of this approach in achieving high stereocontrol in alkylation reactions. nih.gov

Table 2: Potential Chiral Ligand Scaffolds from 1-(Selenophen-2-yl)ethanol

| Ligand Type | Synthetic Approach | Potential Application |

| Bidentate P,Se Ligand | Conversion of -OH to -OPPh₂ | Asymmetric Hydrogenation |

| Bidentate N,O Ligand | Introduction of an amino group | Asymmetric Allylic Alkylation |

| Tridentate N,N,O Ligand | Derivatization with pyridine units | Asymmetric Henry Reactions |

Integration into π-Conjugated Systems for Organic Electronic Materials Research

Selenophene-containing polymers are of significant interest for applications in organic electronics, such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs), due to the favorable electronic properties of the selenophene ring. nih.gov The integration of functional groups onto the polymer backbone or as pendant groups can be used to tune the material's properties.

1-(Selenophen-2-yl)ethanol can be envisioned as a precursor to monomers for the synthesis of π-conjugated polymers. For example, dehydration of 1-(Selenophen-2-yl)ethanol would yield 2-vinylselenophene, which could be polymerized through various methods to produce a polymer with pendant selenophene groups. Alternatively, the hydroxyl group could be used to attach the selenophene moiety to other polymerizable units, such as acrylates or styrenes, leading to the formation of functional polymers with tailored properties. frontiersin.org The incorporation of polar pendant groups, such as hydroxyls, can influence the solubility and processing of these polymers in more environmentally friendly solvents like ethanol (B145695). frontiersin.org

Table 3: Potential Polymer Architectures from 1-(Selenophen-2-yl)ethanol

| Monomer Type | Polymerization Method | Potential Polymer Properties |

| 2-Vinylselenophene | Radical or transition-metal catalyzed | Thermoplastic with tunable electronic properties |

| 1-(Selenophen-2-yl)ethyl acrylate | Radical polymerization | Functional polymer with potential for cross-linking |

| Selenophene-containing polyesters | Polycondensation with dicarboxylic acids | Biodegradable and functional materials |

Exploration as an Intermediate in the Synthesis of Biologically Relevant Selenocompounds (focus on chemical synthesis and scaffold design)

Organoselenium compounds have shown a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. researchgate.netnih.gov Selenophene derivatives, in particular, are being explored as potential therapeutic agents. ingentaconnect.comnih.gov 1-(Selenophen-2-yl)ethanol can serve as a key intermediate in the synthesis of more complex, biologically active selenocompounds.

For instance, it can be a precursor to selenophene-containing chalcones, a class of compounds known for their anticancer activities. researchgate.netnih.gov The synthesis would involve the oxidation of 1-(Selenophen-2-yl)ethanol to 2-acetylselenophene, followed by a Claisen-Schmidt condensation with an appropriate aldehyde. Furthermore, the hydroxyl group can be used as a handle to attach the selenophene moiety to other bioactive scaffolds, potentially leading to hybrid molecules with enhanced or novel biological activities. The synthesis of various functionalized selenophenes is an active area of research, with numerous methods being developed for their construction. mdpi.comtandfonline.com

Table 4: Examples of Biologically Relevant Scaffolds Potentially Derived from 1-(Selenophen-2-yl)ethanol

| Bioactive Scaffold | Synthetic Intermediate from 1-(Selenophen-2-yl)ethanol | Potential Biological Activity |

| Selenophene-chalcones | 2-Acetylselenophene | Anticancer researchgate.netnih.gov |

| Selenophene-containing esters | 1-(Selenophen-2-yl)ethanol | Prodrugs, anti-inflammatory |

| Selenophene-fused heterocycles | Functionalized 1-(selenophen-2-yl)ethanol derivatives | Kinase inhibitors drugbank.com |

Precursor to Advanced Polymer Architectures and Functional Materials

Beyond simple linear polymers, 1-(Selenophen-2-yl)ethanol has the potential to be a precursor to more complex and advanced polymer architectures. The hydroxyl group can act as an initiation site for ring-opening polymerization of cyclic esters or ethers, leading to the formation of graft copolymers with a polyselenophene backbone and polyester (B1180765) or polyether side chains. This approach allows for the combination of the electronic properties of the selenophene-containing backbone with the physical properties of the grafted chains.

Furthermore, the development of functional polymers with specific applications, such as materials for gas sensing or anion-exchange membranes, often relies on the incorporation of specific functional groups. mit.edu The hydroxyl group of 1-(Selenophen-2-yl)ethanol provides a convenient point for the introduction of such functionalities either before or after polymerization. This versatility makes it a promising candidate for the development of a new generation of functional materials with tailored properties for specific applications. rsc.org

Table 5: Potential Advanced Polymer Architectures

| Polymer Architecture | Synthetic Strategy | Potential Application |

| Graft Copolymers | Ring-opening polymerization from the hydroxyl group | Compatibilizers, thermoplastic elastomers |

| Block Copolymers | Atom transfer radical polymerization (ATRP) from a derivative | Self-assembling materials for nanotechnology |

| Functionalized Polyolefins | Tandem ROMP and hydrogenation of a derivative | Advanced packaging, adhesives |

Future Research Trajectories and Interdisciplinary Challenges for 1 Selenophen 2 Yl Ethanol

Design and Synthesis of Novel Derivatives with Tailored Properties

A primary avenue for future research lies in the strategic design and synthesis of novel derivatives of 1-(Selenophen-2-yl)ethanol. The existing structure offers two key functional handles for modification: the hydroxyl group and the selenophene (B38918) ring. By targeting these sites, a diverse library of new molecules can be created with properties tailored for specific applications, from medicinal chemistry to materials science.

The hydroxyl group can be readily converted into a wide range of functional groups, including esters, ethers, and halides. This allows for the introduction of pharmacophores, polymerizable units, or ligands for metal coordination. Concurrently, the selenophene ring can be functionalized through electrophilic substitution or metal-catalyzed cross-coupling reactions. mdpi.com Such modifications can tune the electronic properties, steric profile, and solubility of the resulting compounds. For instance, incorporating electron-withdrawing or -donating groups onto the selenophene core can modulate its performance in electronic materials. rsc.org Research has shown that selenophene derivatives can serve as potent inhibitors for biological targets like checkpoint kinase 1 (CHK1), suggesting that novel derivatives of 1-(Selenophen-2-yl)ethanol could be explored for similar therapeutic applications. drugbank.com

Future work should focus on a modular approach, allowing for systematic variation at both the alcohol and ring positions to establish clear structure-property relationships.

Table 1: Potential Derivatives of 1-(Selenophen-2-yl)ethanol and Their Target Applications

| Derivative Class | Modification Site(s) | Potential Properties & Applications |

|---|---|---|

| Chiral Esters | Hydroxyl Group | Asymmetric catalysis, Chiral resolving agents |

| Acrylate/Methacrylate Ethers | Hydroxyl Group | Monomers for advanced polymers and materials |

| Arylated/Heteroarylated Selenophenes | Selenophene Ring (C5 position) | Organic electronics, Organic photovoltaics (OPVs) rsc.org |

| Bidentate Ligands | Hydroxyl Group & Selenophene Ring | Coordination chemistry, Homogeneous catalysis mdpi.com |

Mechanistic Elucidation of Underexplored Reactions and Transformations

While the fundamental reactivity of alcohols and selenophenes is known, the specific mechanistic pathways involving 1-(Selenophen-2-yl)ethanol are not well-documented. A deeper understanding of its reaction mechanisms is crucial for optimizing existing transformations and discovering novel reactivity.

Future investigations should employ a combination of kinetic studies, computational modeling, and intermediate trapping experiments to elucidate the mechanisms of key reactions. rsc.org For example, the intramolecular cyclization reactions, where the hydroxyl group acts as a nucleophile attacking an activated selenophene ring or a side chain, warrant detailed study. The mechanism of such reactions is believed to involve intermediates like seleniranium ions, whose stability and reactivity could be modulated by substituents. nih.gov Understanding the formation and fate of these intermediates is key to controlling reaction outcomes and stereoselectivity. nih.gov Furthermore, the role of the selenium atom in stabilizing adjacent carbocations or radicals during reactions at the ethyl group is an area ripe for exploration.

Table 2: Reactions of 1-(Selenophen-2-yl)ethanol Requiring Mechanistic Study

| Reaction Type | Key Mechanistic Question | Potential Research Approach |

|---|---|---|

| Acid-Catalyzed Dehydration/Rearrangement | Cationic intermediate stability and rearrangement pathways. | In-situ NMR spectroscopy, Hammett analysis. rsc.org |

| Oxidation of the Alcohol | Influence of the selenophene ring on reaction rate and selectivity. | Kinetic isotope effect studies, DFT calculations. |

| Electrophilic Cyclization | Regio- and stereoselectivity of the cyclization process. | Isolation of intermediates, Spectroscopic analysis. nih.gov |

Development of Sustainable and Environmentally Benign Synthetic Protocols

Modern chemical synthesis places a strong emphasis on "green" chemistry principles, which aim to reduce environmental impact. mdpi.com Future research on 1-(Selenophen-2-yl)ethanol must prioritize the development of sustainable synthetic methods for both its preparation and its subsequent transformations.

Current syntheses of selenophenes often rely on high temperatures or transition-metal catalysts. nih.gov Future efforts should explore alternative, milder, and more sustainable approaches. This includes the use of green oxidants like Oxone® for cyclization reactions, which avoids the need for heavy metals. nih.gov Biocatalysis, utilizing enzymes to perform reactions in aqueous media, presents another promising avenue for enhancing the sustainability of synthesis. mdpi.com For instance, the enzymatic reduction of a corresponding acetylselenophene precursor could offer a highly selective and environmentally friendly route to chiral 1-(Selenophen-2-yl)ethanol. Moreover, the use of greener solvents, such as ethanol (B145695) itself, which can sometimes act as both solvent and reductant, should be investigated to replace more hazardous organic solvents. mdpi.comgoogle.com

Key areas for development include:

Catalyst-Free Cyclizations: Exploring protocols that use benign and readily available catalysts or reagents to construct the selenophene ring. mdpi.com

Biocatalytic Reductions: Employing alcohol dehydrogenases for the enantioselective synthesis of (R)- or (S)-1-(Selenophen-2-yl)ethanol.

Flow Chemistry: Integrating continuous flow techniques to improve reaction efficiency, safety, and scalability while minimizing waste. mdpi.com

Microwave-Assisted Synthesis: Utilizing microwave irradiation as an alternative energy source to reduce reaction times and energy consumption. mdpi.com

Integration into Supramolecular Chemistry and Nanomaterials Science

The structural features of 1-(Selenophen-2-yl)ethanol make it an attractive building block, or tecton, for the construction of complex supramolecular architectures and advanced nanomaterials. researchgate.net The hydroxyl group is a potent hydrogen bond donor and acceptor, while the selenophene ring offers π-stacking capabilities and unique electronic properties.

In supramolecular chemistry, the molecule can be used to design self-assembling systems governed by non-covalent interactions like hydrogen bonds and π-π stacking. uclm.es This could lead to the formation of liquid crystals, gels, or discrete molecular capsules with host-guest capabilities. The selenium atom itself can act as a "heavy atom" to influence photophysical properties or as a soft Lewis base to coordinate with metal ions, enabling the construction of metal-organic frameworks (MOFs) or coordination polymers.

In nanomaterials science, derivatives of 1-(Selenophen-2-yl)ethanol can be incorporated into conjugated polymers or small molecules for applications in organic electronics. Selenophene-containing materials are known to be promising for use in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs), often exhibiting higher performance than their sulfur-containing thiophene (B33073) analogues. researchgate.netscholaris.ca The ethanol moiety provides a convenient attachment point for polymerizable groups or solubilizing chains, facilitating the processing of these materials into thin films for electronic devices. rsc.org

Addressing Stability and Handling Considerations in Research Applications

A significant practical challenge in working with organoselenium compounds is their potential instability and handling requirements. For 1-(Selenophen-2-yl)ethanol to be widely adopted in various research applications, a systematic investigation of its stability under different conditions is necessary.

Key areas that require thorough investigation include:

Oxidative Stability: The selenium atom can be susceptible to oxidation, which could alter the compound's properties and reactivity. Studies on its stability in the presence of air and common laboratory oxidants are needed.

Thermal Stability: Determining the decomposition temperature and identifying degradation products are crucial for applications that require heating, such as polymerization or melt processing.

Photostability: For applications in organic electronics or photochemistry, understanding the compound's stability upon exposure to UV or visible light is essential.

Chemical Compatibility: A comprehensive study of its compatibility with a wide range of reagents, including strong acids, bases, and organometallic species, will provide a valuable guide for synthetic chemists.

Addressing these challenges may involve developing protective group strategies for the selenium atom or designing derivatives with enhanced intrinsic stability. Establishing standardized protocols for handling and storage will be critical for ensuring reproducibility and safety in research involving this versatile compound.

Q & A

Q. What are the established synthetic routes for 1-(Selenophen-2-yl)ethanol, and how do reaction conditions influence yield and purity?

1-(Selenophen-2-yl)ethanol can be synthesized via nucleophilic addition of organometallic reagents (e.g., Grignard or organolithium reagents) to selenophen-2-carbaldehyde, followed by reduction. Reaction conditions such as solvent polarity (e.g., THF vs. diethyl ether), temperature (−78°C for organolithium vs. ambient for Grignard), and stoichiometric ratios significantly impact yield and byproduct formation. For example, excess Grignard reagent may lead to over-addition or side reactions with the selenophene ring . Purification via column chromatography (silica gel, hexane/ethyl acetate) is typically required to isolate the secondary alcohol.

Q. How is the structural characterization of 1-(Selenophen-2-yl)ethanol performed, and what analytical techniques are critical for confirming its configuration?

- NMR Spectroscopy : H and C NMR are essential for confirming the presence of the ethanol moiety (e.g., δ~1.5 ppm for -CH-OH) and selenophene ring protons (δ~6.5–7.5 ppm). Coupling constants in H NMR help distinguish between regioisomers .

- X-ray Crystallography : Single-crystal X-ray diffraction (using SHELX programs ) resolves stereochemistry and confirms the planar geometry of the selenophene ring.

- IR Spectroscopy : O-H stretching (~3200–3600 cm) and C-Se vibrations (~600–800 cm) validate functional groups .

Q. What are the key safety considerations when handling 1-(Selenophen-2-yl)ethanol in laboratory settings?

- Toxicity : Selenium-containing compounds may exhibit higher toxicity than sulfur analogs. Use fume hoods and PPE (gloves, goggles) to minimize exposure .

- Storage : Store under inert gas (N or Ar) at ambient temperatures to prevent oxidation of the selenophene ring .

- Waste Disposal : Separate selenium-containing waste for specialized treatment to avoid environmental contamination .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) optimize the synthesis and electronic properties of 1-(Selenophen-2-yl)ethanol?

Density Functional Theory (DFT) calculations predict reaction pathways (e.g., transition states in Grignard additions) and electronic properties (HOMO/LUMO energies). For example, the electron-withdrawing nature of the selenophene ring lowers the LUMO energy, enhancing reactivity toward nucleophiles. Solvent effects (PCM models) and steric hindrance at the selenophen-2-position can be modeled to optimize regioselectivity .

Q. What catalytic strategies improve the enantioselective synthesis of 1-(Selenophen-2-yl)ethanol?

Chiral catalysts (e.g., BINOL-derived phosphoric acids or transition-metal complexes) can induce asymmetry during nucleophilic additions. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with chiral ligands may enable enantioselective formation of the alcohol . Reaction monitoring via chiral HPLC or polarimetry is critical for determining enantiomeric excess (ee).

Q. How do structural modifications (e.g., substituents on the selenophene ring) alter the physicochemical properties of 1-(Selenophen-2-yl)ethanol?

- Electron-withdrawing groups (e.g., -NO) increase the acidity of the hydroxyl group (pKa shifts) and enhance solubility in polar solvents.

- Steric hindrance at the 3- or 4-positions of the selenophene ring reduces reactivity in subsequent derivatization (e.g., esterification) .

- Comparative studies with thiophene or furan analogs reveal selenium’s unique redox behavior and coordination chemistry .

Q. What contradictions exist in reported data for 1-(Selenophen-2-yl)ethanol, and how can they be resolved?

Discrepancies in melting points or NMR shifts may arise from impurities (e.g., residual solvents) or polymorphic forms. For example, recrystallization solvents (hexane vs. CHCl) can produce different crystal packing, altering observed melting points . Reproducibility requires strict adherence to published protocols and validation via orthogonal techniques (e.g., mass spectrometry).

Q. What are the environmental degradation pathways of 1-(Selenophen-2-yl)ethanol, and how do they compare to sulfur analogs?

Selenium’s lower electronegativity compared to sulfur increases susceptibility to oxidation. Degradation via microbial action (e.g., Pseudomonas spp.) or photolysis may produce selenoxides or elemental selenium. LC-MS/MS and ICP-MS track degradation products and selenium release .

Methodological Guidance

Q. How to design a kinetic study for the oxidation of 1-(Selenophen-2-yl)ethanol?

- Control Variables : pH, temperature, and oxidant concentration (e.g., HO).

- Analytical Tools : Monitor reaction progress via UV-Vis (absorbance of selenoxide at ~300 nm) or Se NMR .

- Data Analysis : Fit kinetic data to rate laws (e.g., pseudo-first-order) using software like OriginLab or MATLAB.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.